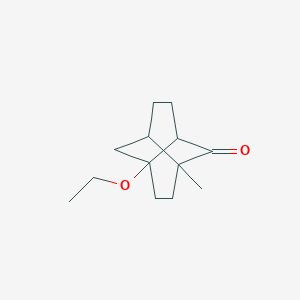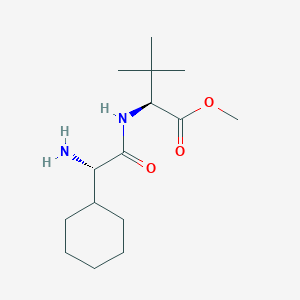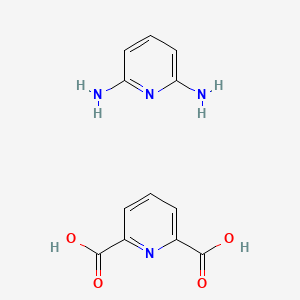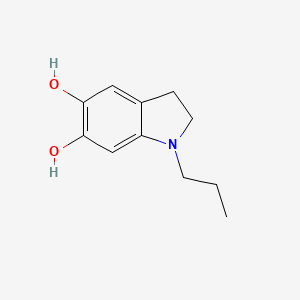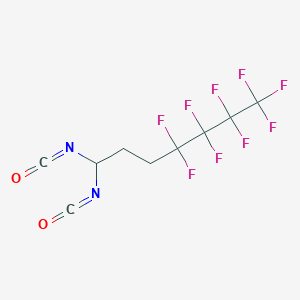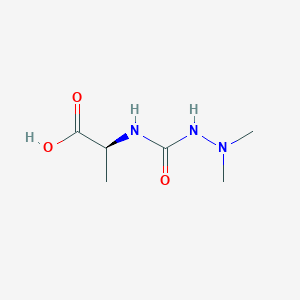![molecular formula C5H12O2S2 B14243015 1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL CAS No. 511532-16-4](/img/structure/B14243015.png)
1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL is a useful research compound. Its molecular formula is C5H12O2S2 and its molecular weight is 168.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL can be synthesized through several methods:
Method 1: Reacting 2-chloroethanol with sodium sulfide to produce 2-mercaptoethanol, which is then reacted with 2-chloropropanol to yield the desired compound[][1].
Method 2: Reacting ethylene glycol with hydrogen sulfide to produce 2-mercaptoethanol, which is then further reacted to form this compound[][1].
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above methods, with optimized reaction conditions to maximize yield and purity. The reactions are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic or basic catalysts are often employed in substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Simpler thiol derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer and rubber synthesis.
Biology: Acts as a stabilizer for dyes and pigments.
Medicine: Investigated for its potential use as a disinfectant and antimicrobial agent.
Industry: Utilized as an additive to prevent microbial growth in various products[][1].
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL involves its functional groups:
Thiol Group: The thiol group can form disulfide bonds, which are crucial in stabilizing protein structures and other biological molecules.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Thiodiglycol: A diol with a sulfur atom replacing a methylene group, used as a solvent and antineoplastic agent.
2-[(2-Hydroxyethyl)sulfanyl]ethan-1-ol: A compound with similar functional groups, used in various chemical applications.
Properties
CAS No. |
511532-16-4 |
|---|---|
Molecular Formula |
C5H12O2S2 |
Molecular Weight |
168.3 g/mol |
IUPAC Name |
1-(2-hydroxyethylsulfanyl)-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C5H12O2S2/c6-1-2-9-4-5(7)3-8/h5-8H,1-4H2 |
InChI Key |
KVFLEGRBTUDZRD-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCC(CS)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


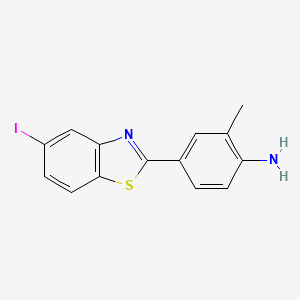
![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)
![{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid](/img/structure/B14242935.png)

![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
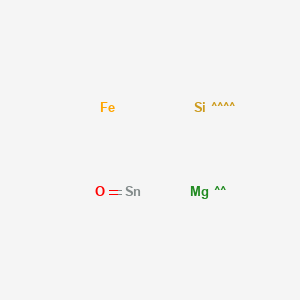
![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)
